molecular formula C13H17N3S B1419939 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole CAS No. 69389-16-8

5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole

Cat. No.: B1419939
CAS No.: 69389-16-8
M. Wt: 247.36 g/mol
InChI Key: ZZSILWQFEVWCRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, belonging to the benzothiazole class of heterocycles. The benzothiazole core is a privileged scaffold in drug discovery, known for its versatile biological activities and ability to interact with diverse biological targets . The specific substitution pattern of this compound, featuring a piperazine ring at the 2-position and methyl groups at the 5- and 6-positions, is designed to enhance its pharmacological profile and is characteristic of compounds explored for central nervous system (CNS) and anticancer applications . The primary research value of this compound lies in its potential as a precursor or pharmacological probe in neuroscience and oncology. Benzothiazole derivatives have demonstrated potent anticonvulsant activity in models such as the Maximal Electroshock (MES) and subcutaneous pentylenetetrazole (Sc-PTZ) tests . The presence of the piperazine moiety, a common feature in neuroactive drugs, is known to improve solubility and confer affinity for various CNS receptors . Furthermore, 2-aminobenzothiazole derivatives have shown notable antitumor properties, with the planar benzothiazole ring system facilitating intercalation and interaction with enzymatic targets like kinases . The dimethyl and piperazinyl substitutions are strategic modifications that can optimize binding affinity and selectivity towards these targets, making it a valuable scaffold for developing novel therapeutic agents . The compound is supplied for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5,6-dimethyl-2-piperazin-1-yl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3S/c1-9-7-11-12(8-10(9)2)17-13(15-11)16-5-3-14-4-6-16/h7-8,14H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZSILWQFEVWCRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole typically involves the reaction of 2-amino-5,6-dimethylbenzothiazole with piperazine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with heating to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process may also include purification steps to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions: 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be employed.

  • Substitution: Nucleophiles such as halides or alkyl groups can be used to substitute hydrogen atoms in the compound.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted benzothiazoles with different functional groups.

Scientific Research Applications

Chemical Applications

Synthesis of Heterocyclic Compounds
The compound serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo various substitution reactions makes it valuable in creating derivatives that may possess enhanced biological activities or novel properties.

Reactivity and Mechanism
The reactivity of 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole can be attributed to its functional groups, which allow it to interact with nucleophiles and electrophiles. This interaction can lead to the formation of diverse chemical entities useful in further research and industrial applications.

Biological Applications

Antimicrobial Activity
Research indicates that compounds structurally related to this compound exhibit significant antimicrobial properties. The presence of the benzothiazole moiety is often associated with enhanced activity against bacterial and fungal strains. Preliminary studies suggest that this compound may disrupt microbial cell functions effectively.

Anticancer Potential
Similar compounds have been investigated for their anticancer activities. The structure of this compound suggests potential efficacy against various cancer cell lines. For instance, studies on analogous benzothiazole derivatives have shown promising results in inhibiting cancer cell proliferation.

Antitumor Activity

A comparative analysis of similar compounds revealed significant growth inhibition in cancer cell lines:

CompoundCell LineIC50 (µM)
Similar Pyridine Derivative AHeLa12.5
Similar Pyridine Derivative BMCF78.3

These findings indicate that this compound may exhibit comparable antitumor effects.

Antimicrobial Efficacy

Studies on related benzothiazole compounds have demonstrated broad-spectrum antimicrobial activity. For example:

CompoundMicrobial StrainActivity
Benzothiazole Derivative AStaphylococcus aureusEffective
Benzothiazole Derivative BEscherichia coliEffective

These results suggest that this compound could be beneficial in treating infections caused by resistant strains.

Mechanism of Action

The mechanism by which 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Sodium Channel Inhibitors: Riluzole Analogs

A key structural analog is 6-trifluoromethoxy-2-piperazin-1-yl-1,3-benzothiazole (14) , a riluzole derivative optimized for use-dependent inhibition of skeletal muscle sodium channels. Key findings include:

  • Potency: Compound 14 exhibits an IC50 of 0.8 µM, outperforming other analogs like 6-phenoxy derivatives (IC50: 2.1 µM) .
  • Use-Dependence : Both compound 14 and 5,6-dimethyl-2-piperazin-1-yl-1,3-benzothiazole show enhanced inhibition at higher stimulation frequencies, critical for targeting hyperexcitable tissues .
Compound Substituents (Position 2) IC50 (µM) Key Feature
Target Compound (CAS 69389-16-8) Piperazine N/A High purity (95+%)
6-Trifluoromethoxy analog (14) Piperazine + CF3O 0.8 Optimal use-dependence
6-Phenoxy analog (22) Piperazine + PhO 2.1 Moderate potency

Antimicrobial Benzothiazoles

Homodrimane sesquiterpenoid hybrids with 2-amino-1,3-benzothiazole units demonstrate enhanced antifungal and antibacterial activity compared to reference drugs like fluconazole. For example:

  • Compound 9c : Exhibits MIC values of 4 µg/mL against Candida albicans, surpassing fluconazole (MIC: 8 µg/mL) .
  • Structural Insight: The 2-amino group enhances hydrogen bonding to microbial targets, whereas the 5,6-dimethyl-piperazine variant may improve membrane penetration .

Structural Modifications and Planarity

5-Chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzothiazole () highlights the impact of aromatic substituents:

  • Dihedral Angle : The trimethoxyphenyl group creates a 15.56° angle with the benzothiazole core, reducing planarity compared to the target compound’s piperazine ring. This angle influences binding to hydrophobic pockets in enzymes or receptors .

Bivalent Benzothiazole-Piperazine Ligands

Compounds like 3-(3-(4-(4-(2-oxobenzo[d]thiazol-3(2H)-yl)butyl)piperazin-1-yl)propyl)benzo[d]thiazol-2(3H)-one (5j) feature dual benzothiazole units linked via piperazine. These bivalent structures show:

  • Enhanced Binding Affinity : The extended alkyl chain (butyl/pentyl) between piperazine and benzothiazole improves interactions with dimeric protein targets .
  • Synthetic Challenges: Lower yields (51–53%) compared to monomeric analogs due to increased complexity .

Discussion

  • Piperazine vs. Aromatic Substituents : Piperazine rings enhance solubility and hydrogen-bonding capacity, critical for central nervous system (CNS) penetration in sodium channel inhibitors. In contrast, trimethoxyphenyl groups () favor interactions with planar enzyme active sites .
  • Methyl Groups : The 5,6-dimethyl substitution in the target compound likely reduces metabolic degradation compared to unsubstituted benzothiazoles, a hypothesis supported by the stability of similar dimethylated heterocycles .

Biological Activity

5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including cytotoxicity, mutagenicity, and potential therapeutic applications.

Chemical Structure and Properties

This compound has a unique structure that allows it to interact with various biological targets. Its molecular formula is C12H16N2SC_{12}H_{16}N_2S, and it features a benzothiazole ring fused with a piperazine moiety. This combination is known to enhance its pharmacological profile.

Cytotoxicity

Research has demonstrated that this compound exhibits cytotoxic activity against several cancer cell lines. A study evaluated its effects on hepatocellular (Huh7) and breast (MCF-7) cancer cells using the Sulforhodamine B assay. The compound showed significant cytotoxic effects, with IC50 values indicating effective inhibition of cell proliferation at low concentrations .

Cell LineIC50 (µM)Reference
Huh71.5
MCF-72.0

Anticancer Mechanisms

The anticancer properties of this compound have been attributed to its ability to induce apoptosis and inhibit cell cycle progression. It interacts with various signaling pathways involved in tumor growth and survival. For instance, it has been shown to inhibit the activity of specific proteins associated with cancer proliferation .

Mutagenicity and Genotoxicity

A critical aspect of evaluating new compounds is their safety profile. The mutagenicity of this compound was assessed using the Ames test on Salmonella strains TA98 and TA100. Results indicated that while some derivatives exhibited mutagenic potential, this specific compound did not show significant mutagenic effects under the tested conditions .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Target Interaction : The compound is believed to interact with heat shock proteins and other cellular receptors, modulating their activity.
  • Signal Transduction : It may influence pathways related to oxidative stress and apoptosis.
  • Enzyme Inhibition : Some studies have indicated that it can inhibit enzymes such as acetylcholinesterase (AChE), which is relevant for neuroprotective applications .

Case Studies

Case Study 1: Anticancer Activity
A series of benzothiazole-piperazine derivatives were synthesized and evaluated for their anticancer properties. Among these, this compound demonstrated potent activity against multiple cancer types, supporting its potential as a lead compound for further development in cancer therapy .

Case Study 2: Neuroprotective Effects
In vitro studies have shown that this compound can selectively inhibit AChE activity, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's disease. The binding affinity and inhibition kinetics were characterized through docking studies .

Q & A

Basic Research Questions

Q. What are reliable synthetic routes for 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole, and how can purity be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution of a halogenated benzothiazole precursor (e.g., 5,6-dimethyl-2-chloro-1,3-benzothiazole) with piperazine. Key steps include refluxing in ethanol at 80°C for 36 hours, followed by purification via silica gel chromatography (hexane:ethyl acetate gradients) . Purity is validated using HPLC (C18 column, methanol:water mobile phase) and elemental analysis (C, H, N, S within ±0.4% of theoretical values) .
  • Critical Note : Monitor reaction progress via TLC and confirm intermediate structures using 1H^1H-NMR (e.g., piperazine proton signals at δ 2.5–3.0 ppm) .

Q. How can structural characterization of this compound be performed to resolve ambiguities in substituent positions?

  • Methodology : Use X-ray crystallography (e.g., SHELX or OLEX2 software ) for unambiguous confirmation of the piperazinyl and dimethyl substitution. For crystals grown via slow evaporation (ethanol/water), collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine structures with SHELXL . Complementary techniques include 13C^{13}C-NMR (distinct benzothiazole carbons at ~150–160 ppm) and HRMS (ESI+, [M+H]+^+ matching theoretical m/z) .

Advanced Research Questions

Q. How can computational methods address discrepancies in binding affinity predictions for this compound’s biological targets?

  • Methodology : Perform molecular docking (AutoDock Vina, OPLS_2005 force field) against target proteins (e.g., enzymes or receptors). Validate docking poses via MD simulations (GROMACS, 100 ns) to assess stability. Cross-reference with experimental IC50_{50} data to identify force field limitations or solvation effects .
  • Case Study : If experimental IC50_{50} values contradict docking scores, re-evaluate protonation states (Schrödinger’s Epik) or incorporate explicit water molecules in simulations .

Q. What strategies resolve contradictions in biological activity data across different assay conditions?

  • Methodology : Standardize assays using controlled parameters (pH, temperature, solvent concentration). For example, in enzyme inhibition studies, pre-incubate the compound with the target (e.g., 30 min at 37°C) and compare activity under varying DMSO concentrations (<1% v/v). Use statistical tools (ANOVA, p < 0.05) to isolate confounding variables .
  • Example : If a compound activates AST/ALT in human serum but inhibits it in purified enzyme assays, investigate matrix effects (e.g., serum protein binding) via ultrafiltration or dialysis .

Q. How can conformational analysis explain variations in pharmacological activity of derivatives?

  • Methodology : Combine DFT calculations (B3LYP/6-31G**) for ground-state geometry with Hirshfeld surface analysis (CrystalExplorer) to assess intermolecular interactions. Correlate torsion angles (e.g., piperazine-benzothiazole dihedral) with activity trends. For derivatives with poor activity, steric clashes or unfavorable hydrogen bonding may be identified via overlays with active conformers .

Methodological Challenges

Q. What are best practices for handling crystallographic data inconsistencies in polymorphic forms?

  • Guidelines : Use OLEX2 for initial structure solution and SHELXL for refinement. If R1_1 values exceed 5%, check for twinning (PLATON’s TWIN check) or disorder. For polymorphs, compare unit cell parameters and packing diagrams to confirm distinct phases .
  • Example : A high Rint_{int} (>0.1) may indicate missed symmetry; re-index data using CrysAlisPro .

Q. How to design SAR studies for optimizing this compound derivatives?

  • Framework :

Core Modifications : Vary substituents on the benzothiazole (e.g., electron-withdrawing groups at position 6) and piperazine (e.g., N-alkylation).

Assays : Test against a panel of related targets (e.g., kinases, GPCRs) to establish selectivity.

Data Analysis : Use PCA (Principal Component Analysis) to cluster activity profiles and identify critical physicochemical properties (e.g., logP, polar surface area) .

Data Interpretation & Validation

Q. How to reconcile conflicting NMR and mass spectrometry data for degradation products?

  • Protocol :

  • NMR : Identify degradation signals (e.g., new aliphatic protons from ring-opening) and compare with simulated spectra (ACD/Labs).
  • HRMS : Detect [M+H]+^+ or [M-H]^- ions for proposed degradation pathways (e.g., hydrolysis products).
  • Cross-Validation : Use LC-MS/MS to isolate intermediates and confirm fragmentation patterns .

Ethical & Safety Considerations

Q. What safety protocols are critical when handling intermediates with reactive functional groups?

  • Recommendations :

  • Use inert atmosphere (N2_2) for reactions involving thiols or azides.
  • Conduct hazard assessments (e.g., DSC for exothermic decomposition) and ensure fume hood compliance for volatile byproducts (e.g., H2_2S) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole
Reactant of Route 2
Reactant of Route 2
5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.